molecular formula C11H11NO5 B13538450 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid

Cat. No.: B13538450
M. Wt: 237.21 g/mol
InChI Key: KJYXIGHNJORQLS-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of aluminium chloride mediated intramolecular cyclizations of N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-2-(phenoxy)ethan-1-amine . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines .

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid is unique due to its specific ring structure that includes both nitrogen and oxygen atoms. This gives it distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid

InChI

InChI=1S/C11H11NO5/c13-10(14)6-1-2-8-7(5-6)9(11(15)16)12-3-4-17-8/h1-2,5,9,12H,3-4H2,(H,13,14)(H,15,16)

InChI Key

KJYXIGHNJORQLS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)O)C(N1)C(=O)O

Origin of Product

United States

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